Benzenamine, N-3-butenyl-
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Overview
Description
Benzenamine, N-3-butenyl- is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.221. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system by breaking down neurotransmitters, thus regulating nerve impulse transmission.
Mode of Action
It’s known that benzenamine derivatives can undergo electrophilic aromatic substitution . In this two-step mechanism, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Compounds that inhibit ache and buche, like some benzenamine derivatives, can affect cholinergic neurotransmission . This can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission.
Pharmacokinetics
The molecular weight of the compound is 1322023 , which is within the optimal range for drug-like properties, suggesting it may have suitable pharmacokinetic properties.
Result of Action
Inhibition of ache and buche can lead to an increase in acetylcholine levels, potentially affecting nerve impulse transmission .
Biochemical Analysis
Cellular Effects
It’s plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Benzenamine, N-3-butenyl- is not well-defined. It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
Benzenamine, N-3-butenyl- (C10H13N), is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Benzenamine, N-3-butenyl- is characterized by the following structural formula:
This structure consists of a benzene ring attached to an amine group and a butenyl side chain, which may contribute to its biological properties.
Antimicrobial Properties
Research indicates that compounds similar to benzenamine derivatives exhibit notable antimicrobial activities. For instance, studies on 3-substituted benzofurans have shown promising antibacterial effects against various pathogens. The mechanism often involves the disruption of bacterial cell walls or interference with essential metabolic pathways .
Compound Type | Activity Type | Pathogen Targeted | Reference |
---|---|---|---|
3-Substituted Benzofurans | Antibacterial | Plant pathogens | |
Benzenamine Derivatives | Antifungal | Fungal strains |
Antitumor Activity
Preliminary studies suggest that benzenamine derivatives may possess antitumor properties. Similar compounds have shown efficacy in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of benzenamine, particularly the amine group, may enhance its interaction with cellular targets involved in cancer progression .
The biological activity of benzenamine, N-3-butenyl- can be attributed to several mechanisms:
- Radical Reactions : The compound can participate in radical coupling reactions, which are essential for synthesizing more complex structures with enhanced biological activities. This process involves the generation of reactive intermediates that can interact with various biomolecules .
- Electron Transfer : The ability of benzenamine derivatives to act as electron donors in single-electron transfer (SET) processes is crucial for their reactivity and biological efficacy. This property facilitates the formation of radical species that can disrupt cellular functions .
- Interaction with Biological Targets : The amine group in benzenamine allows for hydrogen bonding and electrostatic interactions with biological macromolecules, potentially leading to altered enzyme activity or receptor binding .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of benzenamine derivatives against common bacterial strains. Results indicated that certain substitutions on the benzene ring significantly enhanced antibacterial activity.
- Results : Compounds with electron-withdrawing groups exhibited higher activity compared to those with electron-donating groups.
Study 2: Antitumor Potential
In vitro assays were conducted to assess the cytotoxic effects of benzenamine derivatives on human cancer cell lines. The findings revealed that specific structural modifications led to increased apoptosis in treated cells.
- Results : Compounds with a butenyl side chain showed enhanced cytotoxicity compared to their non-substituted counterparts.
Properties
IUPAC Name |
N-but-3-enylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8,11H,1,3,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTQTQULTLRMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.